molecular formula C12H24N2O2 B2694843 tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate CAS No. 473838-73-2

tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate

Cat. No.: B2694843
CAS No.: 473838-73-2
M. Wt: 228.336
InChI Key: UPXRTDGIBOVLGV-VIFPVBQESA-N
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Description

tert-Butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . The use of solvent-free conditions and recyclable catalysts can further enhance the sustainability of the production process .

Scientific Research Applications

Chemistry: tert-Butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: The compound is investigated for its potential use in drug development. Its stability and reactivity make it a candidate for prodrug formulations, where it can be converted into an active drug in the body .

Industry: In the chemical industry, tert-butyl carbamates are used in the synthesis of agrochemicals and pharmaceuticals. They are also employed in the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate involves the cleavage of the tert-butyl group under acidic conditions. This cleavage generates a reactive carbamate intermediate, which can then interact with various molecular targets . The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Properties

IUPAC Name

tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTDGIBOVLGV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNCC[C@@H]1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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